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Abstract
This technical guide provides a comprehensive overview of 5-Methylisoxazole-3-
carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug

development. While specific experimental data for this molecule is limited in publicly accessible

literature, this document synthesizes foundational knowledge of the isoxazole scaffold,

thioamide functional group, and data from its close analog, 5-methylisoxazole-3-carboxamide.

We will explore its physicochemical properties, propose a viable synthetic pathway, and

discuss its potential biological activities based on established structure-activity relationships of

related compounds. This guide is intended for researchers, scientists, and drug development

professionals seeking to understand and explore the therapeutic potential of this class of

molecules.
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Introduction: The Isoxazole Scaffold in Drug
Discovery
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen

atom in adjacent positions. This scaffold is a privileged structure in medicinal chemistry,

featured in a range of FDA-approved drugs and clinical candidates.[1][2][3] Its prevalence

stems from its metabolic stability, ability to participate in hydrogen bonding, and its role as a

versatile synthon in organic synthesis.[1][4] Isoxazole derivatives have demonstrated a wide

spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anticancer,

and antiviral effects.[1][2][3][5]

The subject of this guide, 5-Methylisoxazole-3-carbothioamide, incorporates a thioamide

group in place of the more common carboxamide. The replacement of an oxygen atom with

sulfur in the amide functional group can significantly alter the molecule's electronic properties,

lipophilicity, and hydrogen bonding capabilities, often leading to modified or novel biological

activities. This guide will delve into the core properties of this specific molecule, providing both

established data and reasoned scientific extrapolation.

Physicochemical and Structural Properties
While extensive experimental data for 5-Methylisoxazole-3-carbothioamide is not widely

published, its basic properties have been reported. These properties, along with those of its

carboxamide analog, are summarized below for comparison.
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Property
5-Methylisoxazole-
3-carbothioamide

5-Methylisoxazole-
3-carboxamide

Data Source

Molecular Formula C₅H₆N₂OS C₅H₆N₂O₂ ChemBK[6]

Molecular Weight 142.18 g/mol 126.11 g/mol
ChemBK[6],

PubChem[7]

CAS Number 77358-26-0 3445-52-1
ChemicalBook[8],

PubChem[7]

Appearance Not Reported Solid PubChem[7]

Melting Point 169 °C Not Reported ChemBK[6]

Boiling Point 305 °C Not Reported ChemBK[6]

Density 1.312 g/cm³ Not Reported ChemBK[6]

XLogP3 Not Reported 0 PubChem[7]

Note: Properties for 5-Methylisoxazole-3-carboxamide are computationally generated by

PubChem where experimental data is unavailable.

Synthesis and Characterization
The synthesis of isoxazole derivatives is well-established, with the 1,3-dipolar cycloaddition of a

nitrile oxide and an alkyne being a common and versatile method.[1][9] A practical synthetic

route to 5-Methylisoxazole-3-carbothioamide would likely proceed through its carboxamide

intermediate.

Proposed Synthetic Pathway
A plausible two-step synthesis is outlined below, starting from the commercially available 5-

methylisoxazole-3-carboxylic acid.
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Step 1: Amidation Step 2: Thionation

5-Methylisoxazole-3-carboxylic acid SOCl₂ or Oxalyl Chloride
Activation

5-Methylisoxazole-3-carbonyl chloride NH₄OH
Amination

5-Methylisoxazole-3-carboxamide Lawesson's Reagent or P₄S₁₀ 5-Methylisoxazole-3-carbothioamide

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Methylisoxazole-3-carbothioamide.

Causality behind Experimental Choices:

Step 1: Amidation: The carboxylic acid is first activated to a more reactive acyl chloride using

thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and efficient method for

preparing amides from carboxylic acids. The subsequent reaction with an ammonia source,

such as ammonium hydroxide, yields the carboxamide intermediate.[10]

Step 2: Thionation: The conversion of the carboxamide to the desired carbothioamide is a

critical step. Lawesson's reagent is a widely used and effective thionating agent for amides

and ketones, often providing cleaner reactions and higher yields compared to phosphorus

pentasulfide (P₄S₁₀). The reaction is typically performed in an anhydrous, high-boiling

solvent like toluene or xylene.

Spectroscopic Characterization
Confirmation of the final product's structure would rely on standard spectroscopic methods.

While specific spectra for 5-Methylisoxazole-3-carbothioamide are not available, we can

predict the key features based on its structure and comparison with its carboxamide analog.

[10][11]
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Spectroscopic Method
Expected Features for 5-
Methylisoxazole-3-
carbothioamide

Comparison to
Carboxamide Analog

¹H NMR

- Singlet for the methyl (CH₃)

protons (~2.4 ppm).- Singlet

for the isoxazole ring proton

(CH) (~6.5 ppm).- Broad

singlets for the thioamide

(NH₂) protons.

Similar chemical shifts for the

methyl and isoxazole protons.

The NH₂ protons of the

thioamide may be further

downfield than the amide

protons.

¹³C NMR

- Signal for the methyl carbon

(~12 ppm).- Signals for the

isoxazole ring carbons (~100-

170 ppm).- Signal for the

thioamide carbon (C=S)

significantly downfield (~190-

200 ppm).

The most significant difference

would be the C=S signal,

which appears much further

downfield than the C=O signal

of the amide (~160-170 ppm).

IR Spectroscopy

- N-H stretching bands (~3100-

3400 cm⁻¹).- C=N stretching of

the isoxazole ring (~1480

cm⁻¹).- Prominent C=S

stretching band (thioamide

band) (~1000-1250 cm⁻¹).

Absence of the strong C=O

stretching band (~1650 cm⁻¹)

that is characteristic of the

carboxamide. The presence of

a C=S stretch is a key indicator

of successful thionation.

Mass Spectrometry

- Molecular ion peak (M⁺)

corresponding to the molecular

weight of 142.18.

The molecular ion peak will be

16 mass units higher than the

carboxamide analog due to the

presence of sulfur instead of

oxygen.

Potential Biological Activity and Mechanism of
Action
While the biological profile of 5-Methylisoxazole-3-carbothioamide has not been explicitly

reported, the known activities of isoxazoles and thioamides provide a strong basis for
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predicting its potential therapeutic applications.[3][12] Isoxazole-containing compounds are

known to act on a variety of biological targets.

Potential Therapeutic Areas:

Antimicrobial Agents: Many isoxazole derivatives, including the well-known antibiotic

Cloxacillin and the antibacterial drug Sulfamethoxazole, demonstrate potent antimicrobial

activity.[1] Derivatives of 5-methylisoxazole-3-carboxamide have shown significant activity

against Mycobacterium tuberculosis and other bacteria.[10][13] The thioamide moiety is also

present in some antitubercular drugs, suggesting a potential synergistic or novel

antimicrobial profile for the target compound.

Anticancer Agents: Isoxazole derivatives have been investigated as anticancer agents, with

some showing inhibitory activity against various cancer cell lines.[14][15] The mechanism

often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

Anti-inflammatory Activity: The isoxazole ring is a core component of Cox-2 inhibitors like

Valdecoxib, highlighting its role in developing anti-inflammatory drugs.[3]
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Hypothetical Target Pathway (e.g., Bacterial Cell Wall Synthesis)

5-Methylisoxazole-3-carbothioamide

Bacterial Enzyme
(e.g., Penicillin-Binding Protein)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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